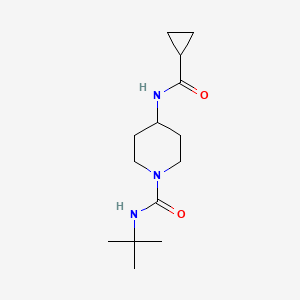

N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2/c1-14(2,3)16-13(19)17-8-6-11(7-9-17)15-12(18)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORBXFBYEWVTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-(cyclopropanecarboxamido)piperidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tert-butyl group and a cyclopropanecarboxamide moiety. Its molecular formula is C_{12}H_{20}N_{2}O_{2}, with a molecular weight of 224.3 g/mol. The structural characteristics contribute to its interaction with various biological targets, particularly in the context of kinase inhibition.

Research indicates that this compound functions primarily as an inhibitor of certain kinases. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer and metabolic disorders.

Inhibition of GSK-3β

One of the significant actions of this compound is its inhibitory effect on Glycogen Synthase Kinase 3 Beta (GSK-3β). Studies have shown that compounds similar to this compound exhibit IC50 values in the nanomolar range, indicating potent inhibitory activity against GSK-3β. For instance, related compounds have demonstrated IC50 values as low as 8 nM, suggesting that structural modifications can enhance potency .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

- GSK-3β Inhibition Study : A comparative analysis involving various derivatives demonstrated that modifications to the cyclopropanecarboxamide group significantly influenced inhibitory potency against GSK-3β. Compounds with cyclopropyl substituents exhibited enhanced activity compared to those with larger aliphatic groups .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using HT-22 (hippocampal neuronal cells) and BV-2 (microglial cells). Most tested compounds did not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

- Therapeutic Applications : The compound's potential as a selective GPR119 agonist has been investigated, showing promise in enhancing glucose-dependent insulin secretion, which is beneficial for type II diabetes treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a piperidine-1-carboxamide backbone with several analogs. Key structural variations among these compounds include:

- Substituents at the N-position : The tert-butyl group in the target compound contrasts with acetyl (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate in ) or aryl groups (e.g., N-(3-fluorophenyl) in ).

- Substituents at the 4-position: The cyclopropanecarboxamido group distinguishes it from 2-oxo-2-(phenylamino)ethyl () or benzimidazolone derivatives ().

Physicochemical Properties

*Estimated using fragment-based methods.

Research Implications and Gaps

- Advantages of Target Compound :

- Limitations: No direct pharmacological data are available in the provided evidence, necessitating further in vitro/in vivo studies. Synthetic scalability of cyclopropanecarboxamido incorporation requires optimization (e.g., avoiding ring-opening side reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.